Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate

Medicinal Chemistry Lead Optimization cLogP Prediction

Streamline ADAM-10/17 inhibitor synthesis with the pre-installed N-methyl group, eliminating low-yield (<40%) late-stage alkylation and over-alkylation side products. This spirocyclic building block supports USP7, MAGL, and PROTAC programs with an optimal LogP ~1.5 for CNS penetration and a rigid ~60° exit vector for ternary complex formation. Reliable supply for medicinal chemistry campaigns.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B12118108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC12CCCN(C2)C
InChIInChI=1S/C11H19NO2/c1-3-14-10(13)9-7-11(9)5-4-6-12(2)8-11/h9H,3-8H2,1-2H3
InChIKeyPRGZTVNLRWOTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate: Sterically-Defined Spirocyclic Building Block


Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate (CAS 1824277-00-0) is a C11H19NO2 spirocyclic building block featuring a 5-azaspiro[2.5]octane core with a tertiary N-methyl group and an ethyl ester at the 1-position . This scaffold belongs to a privileged class of spirocycles used extensively in medicinal chemistry as intermediates for ADAM-10/17 sheddase inhibitors (e.g., Aderbasib), USP7 inhibitors, and MAGL inhibitors [1]. The N-methyl substitution distinguishes it from the des-methyl analog (CAS 1590372-42-1), conferring differential electronic and steric properties that impact downstream biological activity .

Generic Analogs: Limitations vs. Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate


Spirocyclic amine building blocks are not functionally interchangeable; subtle changes in N-substitution and ester position profoundly alter pKa, lipophilicity (cLogP), and steric encumbrance at the pivot nitrogen. Computational and experimental studies on related 5-azaspiro[2.5]octane-7-carboxamide sheddase inhibitors show that methylation of the spirocyclic nitrogen directly modulates ADAM-10/17 selectivity and oral bioavailability [1]. A des-methyl or regioisomeric substitution can therefore redirect metabolic pathways, alter potency, or destroy target selectivity, making precise selection of the N-methyl-1-carboxylate regioisomer critical for maintaining SAR continuity [2].

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate: Distinct Properties vs. Closest Analogs


Molecular Weight & Lipophilicity vs. Des-Methyl Analog

The N-methyl group increases molecular weight by 14.02 Da and substantially alters predicted lipophilicity. The des-methyl analog (ethyl 5-azaspiro[2.5]octane-1-carboxylate, CAS 1590372-42-1) has a reported LogP of 0.94 , and based on the established Hansch π-value for N-methylation (+0.5 to +0.7), the target compound is projected to display a LogP increase of +0.5 to +0.7 units relative to the des-methyl analog [1].

Medicinal Chemistry Lead Optimization cLogP Prediction

Steric and pKa Effects vs. 7-Methyl Regioisomer

The N-methyl substituent at the 5-position in the target compound introduces steric bulk adjacent to the spirocyclic nitrogen, directly lowering its pKa and shielding the lone pair from metabolic N-oxidation relative to the 7-methyl regioisomer (CAS 2055405-77-9) . Published SAR on 5-azaspiro[2.5]octane-7-carboxamide sheddase inhibitors confirms that N-methyl substitution on the spirocyclic nitrogen is critical for maintaining selective ADAM-10 inhibition; replacement with a free NH results in a >10-fold loss in selectivity [1].

Medicinal Chemistry Steric Shielding pKa Modulation

Ester Hydrolytic Stability and Prodrug Potential vs. Acid Analog

The ethyl ester in the target compound functions as a protected carboxylate, offering superior membrane permeability and resistance to phase II glucuronidation compared to the free carboxylic acid analog (5-azaspiro[2.5]octane-8-carboxylic acid, CAS 74494-52-3) . Published ADME data on related spirocyclic ester prodrugs demonstrate a 5- to 20-fold increase in Caco-2 permeability (Papp A-to-B) for ethyl esters relative to their corresponding carboxylic acids [1].

Prodrug Design Metabolic Stability Formulation Science

Purity and Supply Chain Reliability for SAR Consistency

Multiple suppliers including MolCore and Achemblock offer the compound at NLT 97% purity with ISO-certified quality systems . In contrast, the non-methylated analog is commonly listed at 95% purity , and the 7-methyl regioisomer is only available as the hydrochloride salt, which introduces additional counterion variability and hygroscopicity concerns for long-term storage .

Quality Control SAR Reproducibility Supply Chain

Spirocyclic vs. Non-Spirocyclic Scaffolds in Inhibitor Programs

The 5-azaspiro[2.5]octane scaffold is a core motif in clinical-stage inhibitors (Aderbasib/INCB7839, ADAM-10/17 IC50 = 52–120 nM; INCB3619, ADAM-10 IC50 < 10 nM) [1]. Unlike flexible linear amino-ester alternatives (e.g., ethyl 4-aminobutanoate derivatives), the spirocyclic core restricts bond rotation to 2 rotatable bonds and imposes a defined exit vector angle (~60° between substituents), favoring binding to shallow protein pockets [2].

Targeted Protein Degradation Spirocyclic Conformational Restriction Kinase Inhibitors

Optimal R&D Scenarios for Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate


Synthesis of N-Methyl ADAM-10/17 Inhibitor Intermediates

The target compound serves as a direct precursor for ADAM-10/17 inhibitor programs modeled on Aderbasib (INCB7839). The pre-installed N-methyl group bypasses a late-stage alkylation step that often suffers from low yields (<40%) and over-alkylation side products [1]. For more information, see Section 3, Evidence Items 1 and 2 for property differentiation.

Lead Optimization of CNS-Penetrant MAGL Inhibitors

For MAGL inhibitor programs where CNS penetration is critical, the compound's predicted LogP of ~1.5 is within the optimal range for blood-brain barrier permeation (LogP 1–3). The ethyl ester also provides a handle for subsequent hydrolysis to the carboxylic acid for late-stage salt formation or conjugation [2]. See Section 3, Evidence Items 1 and 3.

PROTAC Linker Chemistry with Conformational Restriction

In targeted protein degradation (PROTAC) design, the spirocyclic core provides a rigid, three-dimensional linker geometry with a defined ~60° exit vector angle between the ester and amine attachment points, which is essential for productive ternary complex formation [3]. See Section 3, Evidence Item 5.

Building Block Procurement for USP7 Inhibitor Libraries

Patents from Forma Therapeutics and others have claimed azaspiro[2.5]octane derivatives as USP7 inhibitors for oncology [4]. The N-methyl variant offers a distinct steric profile for exploring SAR around the USP7 catalytic cysteine binding pocket, where subtle steric changes significantly impact target engagement. See Section 3, Evidence Items 2 and 5.

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